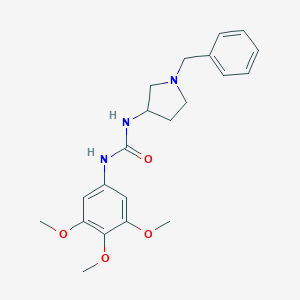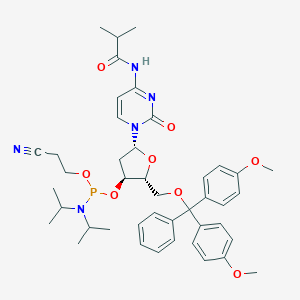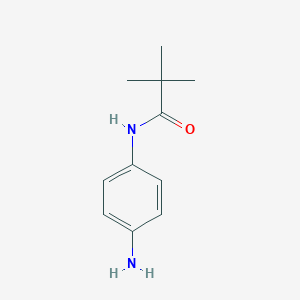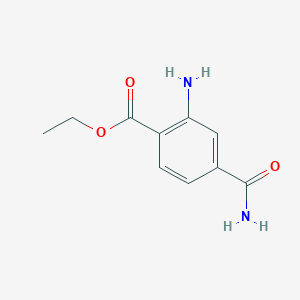
Padcdg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Padcdg is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Padcdg, also known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a chelating agent that can selectively bind to calcium ions.
Applications De Recherche Scientifique
Padcdg has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to selectively bind to calcium ions has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular diseases, Padcdg has been shown to improve cardiac function by reducing calcium overload and oxidative stress. In neurodegenerative disorders, Padcdg has been shown to protect neurons from calcium-induced damage and reduce inflammation.
Mécanisme D'action
The mechanism of action of Padcdg involves its ability to selectively bind to calcium ions, which play a crucial role in various cellular processes. By binding to calcium ions, Padcdg can modulate calcium signaling pathways, which are involved in cell growth, proliferation, and apoptosis. Padcdg can also reduce calcium overload and oxidative stress, which are major contributors to various diseases.
Effets Biochimiques Et Physiologiques
Padcdg has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis, reduce calcium overload and oxidative stress in cardiovascular diseases, and protect neurons from calcium-induced damage and reduce inflammation in neurodegenerative disorders. Padcdg can also modulate calcium signaling pathways, which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Padcdg has several advantages for lab experiments, including its ability to selectively bind to calcium ions and modulate calcium signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
Padcdg has several potential future directions, including its use as a therapeutic agent in cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are needed to determine its optimal dosage and administration route and to evaluate its safety and efficacy in clinical trials. Padcdg can also be used as a tool to study calcium signaling pathways and their role in various cellular processes.
Méthodes De Synthèse
Padcdg can be synthesized using a two-step reaction involving the condensation of 2-aminophenol with chloroacetic acid followed by the reaction with ethylenediamine. The final product is obtained through purification using chromatography techniques.
Propriétés
Numéro CAS |
109679-55-2 |
|---|---|
Nom du produit |
Padcdg |
Formule moléculaire |
C19H28N10O13P2 |
Poids moléculaire |
666.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-4-amino-2-[[(2S,3R,4R,5R)-3-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-10(22)12(41-43(32,33)34)7(40-16)4-38-3-6-9(21)13(42-44(35,36)37)17(39-6)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
Clé InChI |
XFOPBXYCTCFAKU-KZLWWIKISA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
Synonymes |
5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



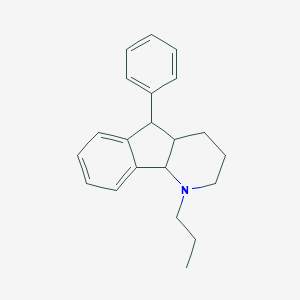
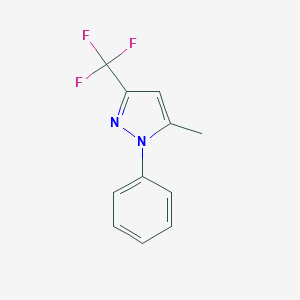
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
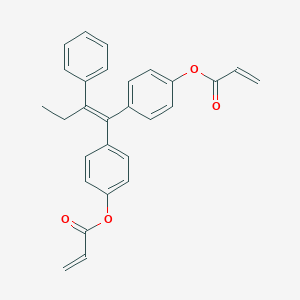
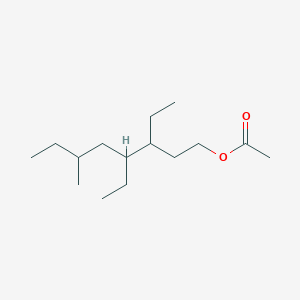
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
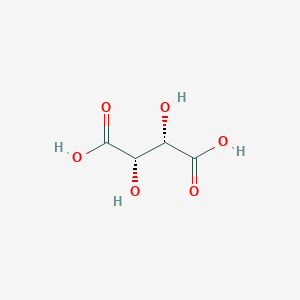
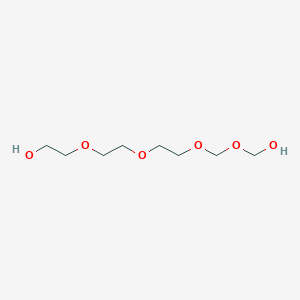
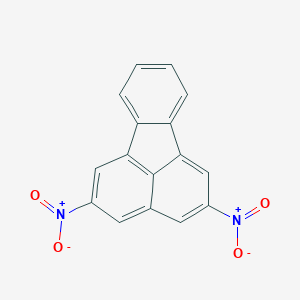
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
